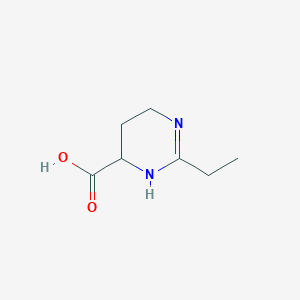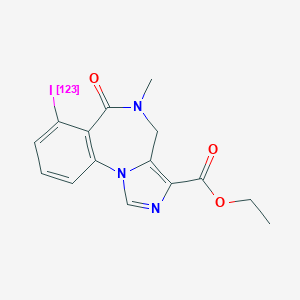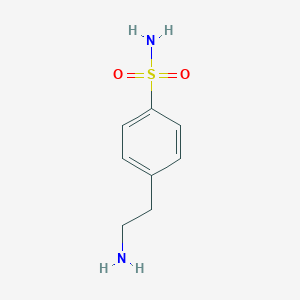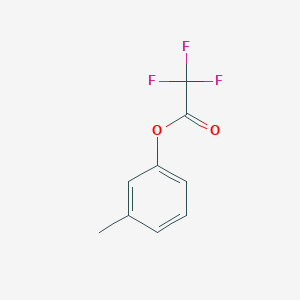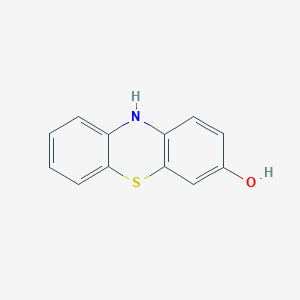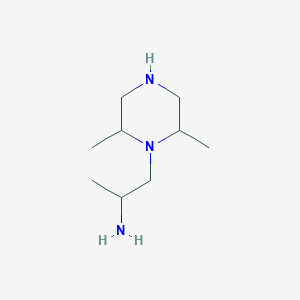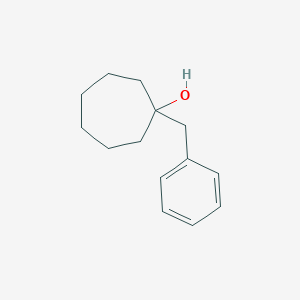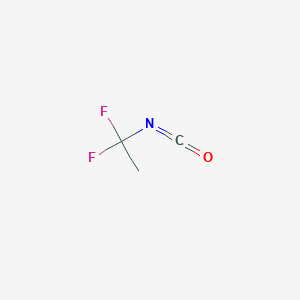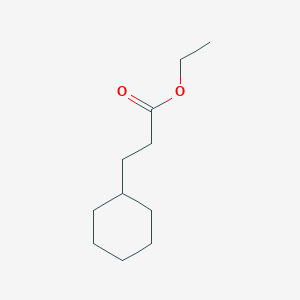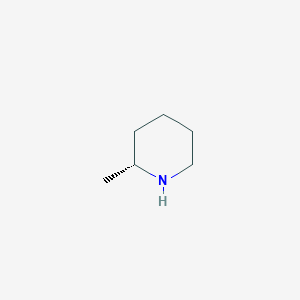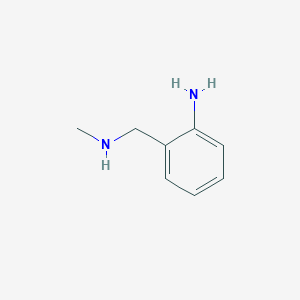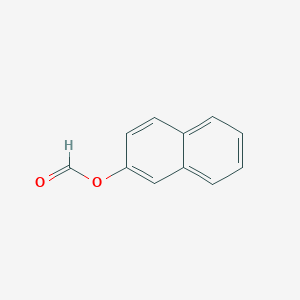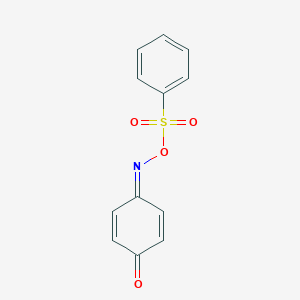![molecular formula C8H13NO B156942 Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) CAS No. 126344-06-7](/img/structure/B156942.png)
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(1-azabicyclo[221]hept-4-yl)- (9CI) is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Another method involves the enantiospecific synthesis starting from readily available trans-4-hydroxy-L-proline. This process includes several steps, such as the conversion of the key intermediate (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine, followed by cyclization to yield the desired azabicycloheptane derivatives .
Industrial Production Methods
Industrial production methods for Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the palladium-catalyzed reactions, suggests potential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions to modify functional groups within the bicyclic structure.
Substitution: Nucleophilic substitution reactions to introduce different substituents at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products
Major products formed from these reactions include epoxides, alcohols, and other functionalized derivatives of the bicyclic structure .
Applications De Recherche Scientifique
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific chemical properties for industrial applications.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) involves its interaction with molecular targets through its unique bicyclic structure. The nitrogen atom within the ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and molecular targets depend on the functional groups present and the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[2.2.1]heptane: Similar in structure but differs in the position of functional groups and nitrogen atom.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen placement.
Uniqueness
Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) is unique due to its specific acetyl group and the position of the nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
126344-06-7 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(1-azabicyclo[2.2.1]heptan-4-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3 |
Clé InChI |
VVHIDANWMHPNPG-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCN(C1)CC2 |
SMILES canonique |
CC(=O)C12CCN(C1)CC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
